Cancer/testis antigen 1 (124-134), also known as NY-ESO-1, is a member of the cancer/testis antigen family. This family is characterized by antigens that are normally expressed only in the germ cells of the testis but are aberrantly expressed in various types of tumors. NY-ESO-1 has gained significant attention due to its potential as a target for cancer immunotherapy, eliciting both humoral and cellular immune responses in patients with cancer.
NY-ESO-1 was first identified through serological analysis of recombinant complementary DNA expression libraries from a patient with esophageal squamous cell carcinoma. The gene encoding this antigen is located on the X chromosome at position Xq28 and consists of three exons spanning approximately 8 kilobases. The NY-ESO-1 protein is composed of 180 amino acids, with a molecular mass of approximately 18 kDa .
NY-ESO-1 is classified as a cancer/testis antigen due to its restricted expression pattern in normal tissues (primarily the testis) and its expression in various malignancies, including melanoma, lung cancer, and bladder cancer. It is part of a larger family of cancer/testis antigens that includes other members such as MAGE, SSX, and GAGE .
The synthesis of NY-ESO-1 can be approached through several methods, including recombinant DNA technology and peptide synthesis. Recombinant DNA technology involves cloning the NY-ESO-1 gene into an expression vector, which is then introduced into host cells for protein production. This method allows for the production of large quantities of the antigen for research and therapeutic applications.
Technical Details:
The NY-ESO-1 protein features a glycine-rich hydrophilic N-terminal region that contains epitopes recognized by T-cell receptors, while its C-terminal region has a hydrophobic domain associated with transcription factor activity. The predicted secondary structure indicates a flexible loop or turn conformation in the N-terminal domain and a more structured helical conformation in the C-terminal domain .
The full-length cDNA of NY-ESO-1 reveals that it consists of 747 base pairs with a coding region of 543 base pairs. Structural studies have utilized techniques such as cryoelectron microscopy to elucidate the interactions between NY-ESO-1 and T-cell receptors .
NY-ESO-1 does not participate in typical chemical reactions like small molecules; instead, its relevance lies in its immunogenic properties and interactions with immune cells. The primary "reaction" involving NY-ESO-1 occurs when T-cells recognize the peptide-MHC complex formed by NY-ESO-1 presented on the surface of cancer cells.
Technical Details:
The mechanism of action for NY-ESO-1 involves its recognition by specific T-cell receptors, leading to an immune response against tumor cells expressing this antigen. The process can be outlined as follows:
Studies have shown that about 17% to 42% of melanoma cases express NY-ESO-1 mRNA, indicating its potential as a therapeutic target .
NY-ESO-1 is a soluble protein with a molecular weight of approximately 18 kDa. It exhibits hydrophilic characteristics due to its amino acid composition, particularly in its N-terminal region.
Relevant analyses include:
NY-ESO-1 has several applications in cancer research and therapy:
The CT124-134 epitope (sequence: QLSLLMWITQCFL) originates from the NY-ESO-1 protein, a prototypical cancer/testis antigen. Cross-species genomic analyses reveal divergent conservation patterns:
Table 1: CT124-134 Sequence Homology Across Species
Species | Sequence Alignment | Identity | Functional Impact |
---|---|---|---|
Human | QLSLLMWITQCFL | 100% | Optimal MHC binding |
Mouse | QLSLLMWVTQSFL | 67% | Reduced T-cell recognition |
Zebrafish | QLSLLRWATHSL | 32% | Non-immunogenic |
This limited conservation underscores the human-specific immunological relevance of CT124-134 and complicates translational murine modeling [9].
CT124-134 resides in the C-terminal disordered domain of NY-ESO-1 (residues 100–156), which exhibits three key features:
Solid-state NMR studies confirm solvent exposure of residues Q124, L125, and F134, enabling TCR contact, while M127 and W128 remain buried in MHC complexes [8].
CT124-134 exhibits allele-specific binding to HLA-DR molecules, with highest affinity for DRB1*0803 (IC₅₀ = 28 nM). Key interactions include:
Table 2: MHC Class II Binding Kinetics of CT124-134
HLA Allele | Binding Affinity (IC₅₀, nM) | Half-Life (hours) | Restriction Strength |
---|---|---|---|
DRB1*0803 | 28 | 8.7 | High |
DRB1*0401 | 420 | 1.2 | Moderate |
DRB1*0701 | >1000 | 0.3 | None |
DRB10803-restricted CD4⁺ T cells exhibit 10-fold greater proliferation to CT124-134 than other alleles, validating its immunodominance in DRB10803⁺ populations [4] [9].
CT124-134 generation involves immunoproteasome-specific processing:
Dendritic cells (DCs) enable CT124-134 cross-presentation via two pathways:1. Cytosolic Pathway:- Phagocytosed NY-ESO-1 is exported from endosomes to the cytosol via Sec61 translocon.- Immunoproteasomes process antigen, and TAP transports CT124-134 into ER for MHC-I loading (minor route for CD8⁺ T cells) [6] [10].2. Vacuolar Pathway:- Endosomal proteases (cathepsin S) trim full-length NY-ESO-1 into CT124-134 within MHC class II compartments (MIICs).- HLA-DM mediates CLIP exchange for CT124-134 in DRB1*0803 molecules, followed by surface trafficking (dominant CD4⁺ T-cell pathway) [6] [10].
Notably, DC-specific pH regulation (NOX2-dependent alkalinization of phagosomes to pH 6.2) prevents destructive proteolysis, preserving CT124-134 integrity [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7